N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
Description
The compound N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide features a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzodioxin moiety and a sulfonyl-substituted benzamide group.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S/c1-2-18-5-3-4-12-28(18)35(30,31)19-9-6-16(7-10-19)22(29)25-24-27-26-23(34-24)17-8-11-20-21(15-17)33-14-13-32-20/h6-11,15,18H,2-5,12-14H2,1H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOMWQVLCRCGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that incorporates a 1,3,4-oxadiazole scaffold. This compound is of particular interest due to its potential biological activities, especially in the context of anticancer and other therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its biological significance and potential interaction with various biological targets.
- 1,3,4-Oxadiazole ring : This heterocyclic structure is recognized for its diverse pharmacological properties.
- Sulfonamide group : Often associated with antibacterial activity and can enhance solubility and bioavailability.
Anticancer Potential
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to interact with critical cellular pathways involved in cancer progression:
-
Mechanisms of Action :
- Inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDACs) which are pivotal in cancer cell proliferation and survival .
- Targeting telomerase activity, which is often upregulated in cancer cells .
- Modulation of growth factor signaling pathways that contribute to tumor growth .
- Case Studies :
- Structure-Activity Relationship (SAR) :
Other Biological Activities
In addition to anticancer effects, compounds similar to this compound have also been evaluated for:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains by disrupting cellular functions .
- Anti-inflammatory Properties : The sulfonamide component contributes to anti-inflammatory effects observed in various studies .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations and Key Substituents
The target compound’s closest analogs differ primarily in the piperidine substituent on the sulfonyl group and benzamide modifications . Below is a comparative table based on evidence:
*Calculated using ChemSpider data from .
Key Observations:
- Piperidine Substitution : The target compound’s 2-ethylpiperidin-1-yl group introduces steric bulk and lipophilicity compared to 3-methyl or 4-methyl analogs . This may influence target binding affinity and membrane permeability.
- Benzamide Modifications : Replacement of the sulfonyl group with a trifluoromethyl (as in ) or sulfanyl linker (as in ) alters electronic properties and hydrogen-bonding capacity, impacting bioactivity.
Bioactivity and Pharmacological Implications
Bioactivity Clustering
Evidence from bioactivity profiling () indicates that compounds with structural similarities cluster into groups with analogous modes of action. For example:
- Oxadiazole derivatives with dihydrobenzodioxin moieties (e.g., target compound and ) are predicted to target enzymes or receptors associated with inflammatory or neurological pathways, akin to compound 7 in , which showed anti-neuroinflammatory activity.
- Sulfonylpiperidine analogs may exhibit kinase or protease inhibition due to the sulfonyl group’s affinity for polar binding pockets .
Adenylyl Cyclase Inhibition
Compounds from with the same oxadiazole-dihydrobenzodioxin core demonstrated adenylyl cyclase 1/8 inhibition, a target for chronic pain management.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Trifluoromethyl-substituted analogs () show improved stability due to fluorine’s electronegativity, whereas sulfanyl-linked compounds () may undergo faster oxidation.
Computational Similarity Metrics
Tanimoto and Dice similarity scores () quantify structural differences:
Q & A
Q. What experimental frameworks quantify reaction kinetics for scale-up?
- Methodology :
- DOE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading) and model rate constants .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation in real time during pilot-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
